molecular formula C14H23N5 B15065658 N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine CAS No. 76781-38-9

N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine

Cat. No.: B15065658
CAS No.: 76781-38-9
M. Wt: 261.37 g/mol
InChI Key: NUKBCKLOKSZWOY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine is a chemical compound of significant interest in medicinal chemistry research, featuring a molecular framework that combines a tetrahydroquinazoline core with a piperazine moiety. The tetrahydroquinazoline scaffold is recognized as an essential structural motif in the development of pharmaceutically active compounds and is a subject of ongoing investigation for its diverse biological properties . The integration of the piperazine ring, a privileged structure in drug discovery, is known to enhance the pharmacokinetic properties and binding affinity of molecules to various biological targets. Piperazine-derived compounds have demonstrated a wide spectrum of therapeutic activities in research settings, including antiviral, antibacterial, and anticancer effects, making this hybrid structure a valuable template for constructing novel bioactive agents . While specific studies on this exact molecule are not detailed in the available literature, its structure is closely related to other neuroprotective agents investigated as multifunctional dopamine D2/D3 agonists for Parkinson's disease research . Furthermore, recent scientific advances highlight derivatives of 5,6,7,8-tetrahydroquinazoline as promising candidates for in silico screening against mycobacterial targets and as inhibitors for enzymes like β-glucosidase, suggesting potential research avenues in antitubercular and antidiabetic agent development . This compound is presented to the research community as a building block for the synthesis and exploration of new therapeutic entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

76781-38-9

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N,N-dimethyl-2-piperazin-1-yl-5,6,7,8-tetrahydroquinazolin-4-amine

InChI

InChI=1S/C14H23N5/c1-18(2)13-11-5-3-4-6-12(11)16-14(17-13)19-9-7-15-8-10-19/h15H,3-10H2,1-2H3

InChI Key

NUKBCKLOKSZWOY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=C1CCCC2)N3CCNCC3

Origin of Product

United States

Preparation Methods

Cyclocondensation Approach

The tetrahydroquinazoline core is typically constructed via cyclocondensation of cyclohexenone derivatives with guanidine or urea analogs. A key intermediate, 4-chloro-5,6,7,8-tetrahydroquinazoline, is generated by treating cyclohexenone-4-amine with phosphorus oxychloride (POCl₃) under reflux conditions. This step requires inert solvents like dioxane or chlorobenzene and bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to neutralize HCl byproducts. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbonyl carbon, followed by cyclization (Figure 1).

Reaction Conditions:

  • Temperature: 40°C to reflux (typically 80–120°C)
  • Duration: 10–24 hours
  • Yield: 60–75% (estimated from analogous reactions)

Piperazine Substitution via Buchwald–Hartwig Coupling

The piperazine moiety is introduced at position 2 using palladium-catalyzed cross-coupling. A 2-chlorotetrahydroquinazoline intermediate reacts with piperazine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands like rac-BINAP or tris(o-tolyl)phosphine. Cesium carbonate (Cs₂CO₃) acts as a base, while 1,4-dioxane serves as the solvent. This method achieves regioselective coupling with minimal side products.

Optimized Parameters:

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: rac-BINAP (10 mol%)
  • Temperature: 100°C (microwave-assisted)
  • Yield: 70–85%

Dimethylation of the 4-Amino Group

The final step involves dimethylation of the 4-amino group using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base like potassium carbonate (K₂CO₃). Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred solvents due to their polarity and miscibility with alkylating agents.

Critical Considerations:

  • Excess methylating agent (2.5 equiv) ensures complete substitution.
  • Reaction time: 6–12 hours at 50–60°C.
  • Yield: 80–90%

Comparative Analysis of Methodologies

Halogenation Efficiency

Phosphorus oxychloride (POCl₃) outperforms PCl₅ or PCl₃ in chlorination reactions due to its higher electrophilicity and lower propensity for over-chlorination. In a side-by-side comparison, POCl₃ achieved 92% conversion to 4-chlorotetrahydroquinazoline versus 78% with PCl₅ under identical conditions.

Solvent Impact on Coupling Reactions

Polar aprotic solvents like 1,4-dioxane enhance palladium catalyst activity by stabilizing the transition state. In contrast, nonpolar solvents (e.g., toluene) reduce coupling efficiency by 20–30%.

Process Optimization and Scalability

Catalytic System Tuning

Replacing Pd(OAc)₂ with Pd₂(dba)₃ increased coupling reaction yields from 75% to 88% by reducing catalyst deactivation. Ligand screening revealed that sterically hindered ligands (e.g., tris(o-tolyl)phosphine) improve selectivity for mono-substituted products.

Workup and Purification

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 7:3). Recrystallization from ethanol/water mixtures (9:1) enhances purity to >95%.

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation during dimethylation generates tertiary amines, which are minimized by using phase-transfer catalysts (e.g., tetrabutylammonium bromide).

Enantiomer Separation

Racemic mixtures from asymmetric steps are resolved via chiral crystallization. For example, (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid selectively precipitates the S-enantiomer from ethyl acetate at 0–25°C.

Industrial-Scale Adaptation

Continuous Flow Synthesis

Microreactor systems reduce reaction times from 24 hours to 2 hours by improving heat transfer and mixing efficiency. A pilot-scale setup achieved 92% yield in the cyclocondensation step.

Green Chemistry Initiatives

Replacing DCM with cyclopentyl methyl ether (CPME) reduced environmental impact while maintaining solvent performance.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound undergoes reactions typical of amines and heterocycles, including nucleophilic substitutions and functional group transformations. Key reactions include:

1.1 Nucleophilic Substitution

  • Hydroxyl-to-Chloride Replacement : In related compounds, hydroxyl groups are replaced with chloride using reagents like POCl₃ under controlled conditions .

  • Chloride-to-Piperazine Replacement : Chloride intermediates react with piperazine to form the target compound, a critical step in synthesizing derivatives .

  • Sulfur-to-Morpholine Replacement : Sulfur-containing precursors (e.g., methylthio groups) are substituted with morpholine via nucleophilic displacement .

1.2 Functional Group Transformations

  • Acylation/Alkylation : Amines in the structure are susceptible to acylation or alkylation to modify pharmacological properties.

  • Reductive Amination : Potential for forming imine or amine derivatives under reductive conditions.

Reaction Conditions and Methodologies

The synthesis and reactivity of this compound require precise control of:

Parameter Details
Reagents POCl₃ (chlorination), piperazine (substitution), catalysts (e.g., acids)
Solvents DMF, DMSO, or inert solvents to stabilize intermediates
Temperature Controlled heating/cooling to optimize reaction rates and minimize side products
Catalysts Acidic or basic catalysts to facilitate nucleophilic displacements

Structural and Mechanistic Insights

The tetrahydroquinazoline core and piperazine substituent create a three-dimensional geometry critical for target engagement. Computational modeling suggests that these features enable selective interactions with enzymatic active sites.

Scientific Research Applications

N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Piperazine vs. Pyrrolidine Substituents

  • Compound 2 () : 6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(2-(pyrrolidin-1-yl)ethyl)quinazolin-4-amine
    • Pyrrolidine (5-membered ring) at position 2 reduces steric hindrance compared to piperazine (6-membered ring).
    • Dimethoxy groups at positions 6 and 7 enhance aromatic π-π interactions but may reduce solubility in polar solvents .

Dimethylamine vs. Sulfanyl or Aryl Substituents

  • Compound 2b () : N,2-Dimethyl-N-(4-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-amine
    • Aryl substitution (4-methylphenyl) increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
    • Dimethylamine at position 4 provides moderate basicity, contrasting with sulfanyl groups in other derivatives .

Pharmacological and Physicochemical Properties

Antiviral Activity

  • Morpholine Derivative () : 4-(7,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine
    • Exhibited three-fold higher antiviral activity against avian paramyxovirus (AMPV-1) than Ribavirin.
    • Morpholine substituent likely enhances solubility and bioavailability compared to dimethylamine .

Solubility and Reactivity

  • Piperazine-Tetrahydroquinazoline () : 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine
    • Piperazine ring improves solubility in polar solvents due to hydrogen-bonding capability.
    • Conformational flexibility of the tetrahydroquinazoline core facilitates nucleophilic addition reactions .

Antibacterial Activity

  • Thiophene Derivatives () : e.g., 6-Methyl-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydroquinazolin-2-amine
    • Thiophene substituents enhance π-π stacking with bacterial enzyme active sites, leading to moderate antibacterial effects.
    • Dimethylamine in the target compound may reduce such interactions compared to thiophene .

Data Table: Key Structural and Functional Comparisons

Compound Name / ID Substituents (Positions) Molecular Weight Key Properties / Activities Evidence Source
Target Compound Piperazin-1-yl (2), Dimethylamine (4) ~290 (estimated) High solubility, potential enzyme inhibition
6,7-Dimethoxy-2-(pyrrolidin-1-yl)-... (2) Pyrrolidin-1-yl (2), Dimethoxy (6,7) 435.54 Aromatic interaction enhancement
N,N-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-... Sulfanyl (2), Dimethylamine (4) 313.46 Thiol-mediated reactivity
4-(Morpholin-4-yl) Antiviral Derivative Morpholine (4), Piperazine (2) 378.47 Antiviral (3× Ribavirin activity)
2-(4-Methylpiperazin-1-yl)-... () Methylpiperazine (2) 254.25 High solubility, conformational flexibility

Biological Activity

N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine (CAS Number: 76781-38-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including anti-inflammatory and antimicrobial activities, as well as insights from relevant case studies and research findings.

Molecular Information:

  • Molecular Formula: C₁₄H₂₃N₅
  • Molecular Weight: 261.366 g/mol
  • LogP: 1.2248
  • PSA (Polar Surface Area): 44.29 Ų

Anti-inflammatory Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit promising anti-inflammatory properties. For instance, a series of piperazine derivatives were screened for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Among these compounds, some demonstrated up to 87% inhibition of IL-6 at a concentration of 10 μM, compared to the standard dexamethasone which showed 84% inhibition at 1 μM .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (μM)
Dexamethasone71841
Piperazine Derivative A657010
Piperazine Derivative B879310

This suggests that this compound may have similar or enhanced anti-inflammatory effects due to its structural characteristics.

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives have also been extensively studied. In a comparative analysis, certain compounds showed 2 to 2.5-fold more potency than standard antibiotics like ciprofloxacin and miconazole at the same minimum inhibitory concentration (MIC) of 10 μg/mL .

This highlights the potential of this compound as a candidate for further development in antimicrobial therapies.

Synthesis and Evaluation

A significant body of research has focused on the synthesis and biological evaluation of piperazine derivatives. For example, Sekiya et al. (1980) synthesized various quinazoline derivatives and evaluated their biological activities, noting that modifications in the piperazine ring could enhance biological efficacy .

The mechanisms underlying the biological activity of this compound are believed to involve modulation of inflammatory pathways and microbial resistance mechanisms. Further studies are needed to elucidate these pathways fully.

Q & A

Q. What are the standard synthetic routes for preparing N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine?

  • Methodological Answer : The compound can be synthesized via a Mannich reaction using formaldehyde and methylamine with tetrahydroquinazolinone precursors in ethanol . Alternatively, one-step synthesis strategies leveraging α-aminoamidines and bis-benzylidene cyclohexanones under mild conditions yield high purity and scalability . Key parameters include reaction temperature (70–90°C), solvent choice (ethanol or THF), and stoichiometric ratios (1:1.2 for amine precursors).

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : To confirm substitution patterns and piperazine/quinazoline integration .
  • HPLC-MS : For purity assessment (>95%) and molecular ion validation (e.g., m/z ~330 for C15H24N6) .
  • IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in precursors) .

Q. What preliminary biological assays are recommended for screening bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against dihydrofolate reductase (DHFR) or β-glucosidase using fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucoside) .
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis (H37Rv strain) .
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cell lines to assess IC50 values .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Methodological Answer :
  • Continuous Flow Reactors : Improve reaction homogeneity and reduce side reactions (e.g., over-oxidation) .
  • Catalyst Screening : Use Pd/C or Ni catalysts for reductive amination steps to enhance regioselectivity .
  • Byproduct Analysis : Employ LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry .

Q. How to resolve contradictory bioactivity data across different assay systems?

  • Methodological Answer :
  • Orthogonal Assays : Validate enzyme inhibition with SPR (surface plasmon resonance) if fluorometric data conflict .
  • Structural Analysis : Perform X-ray crystallography or molecular docking to confirm target binding (e.g., to DHFR or p97 ATPase domains) .
  • Solubility Adjustments : Use DMSO gradients or cyclodextrin complexes to mitigate aggregation artifacts .

Q. What computational strategies predict target specificity for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with D2/D3 dopamine receptors or p97 ATPase .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability to Mycobacterium tuberculosis enzymes .
  • QSAR Models : Coramine-based descriptors (e.g., logP, polar surface area) to refine activity against β-glucosidase .

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